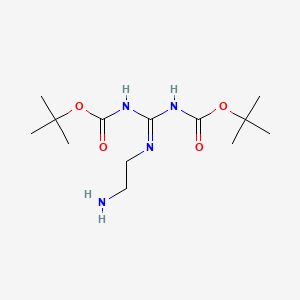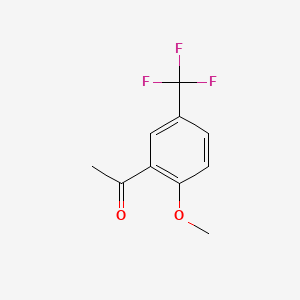
2-(2-氨基乙基)-1,3-二-Boc-胍
描述
2-(2-Aminoethyl)-1,3-di-Boc-guanidine, also known as 2-Boc-AEG, is an organic compound used in various scientific research applications. It is a primary amine derivative of guanidine, which is known for its ability to form strong hydrogen bonds. This compound has been used in a variety of biochemical and physiological experiments, and its unique properties have made it useful in many different fields. It has been used in the synthesis of peptides, as a reagent for the preparation of polymers networks, and in the study of protein-protein interactions.
科学研究应用
化学合成和修饰
合成方法:已经开发出改进的方法来制备双-Boc保护的胍,包括 2-(2-氨基乙基)-1,3-二-Boc-胍,该方法使用在氯化汞存在下 N,N'-二-(叔丁氧羰基)硫脲。该方法对于空间位阻或电子效应导致高度失活的氨基化合物是有效的 (Kim 和 Qian,1993)。
胍基团修饰:已经描述了一种在肽配体中修饰胍基团的简便方法,该方法突出了 RGD 结合整联蛋白配体中亚型的选择性调节。这涉及使用定制的前体分子来合成末端烷基化和乙酰化的胍基团 (Kapp、Fottner 和 Kessler,2017)。
催化和有机化学
氨基保护催化:胍盐酸盐已被用作有机催化剂,用于各种化合物中胺部分的化学选择性 N-Boc 保护,实现二胺的选择性单 N-Boc 保护和羟胺的化学选择性保护 (Jahani 等,2011)。
羰基 2-氨基嘧啶的合成:该化合物已被用于一锅法合成羰基 2-氨基嘧啶(由 1,3-二炔和胍合成),证明是 1,3-二炔与胍串联区域选择性杂环化 (Zhang、Zhao 和 Zhao,2015)。
生物有机化学和材料科学
抗菌材料合成:据报道,使用 2-(2-氨基乙基)-1,3-二-Boc-胍合成了脂化的 2-乙烯基-4,4-二甲基-5-恶唑啉酮 (VDM) 低聚物,其中这些低聚物充当产生抗菌材料的多功能平台。评估了它们对细菌和真菌的活性,证明了在抗菌应用中的潜力 (Grace 等,2019)。
新型含羟胺类似物的合成:该化合物已被用于合成 1-胍基-7-氨基庚烷 (GC7) 的含羟胺类似物,该类似物充当脱氧高丝氨酸合酶的抑制剂。该新颖合成展示了研究这些类似物与酶活性位点相互作用的潜力 (Khomutov 等,2016)。
作用机制
Target of Action
Compounds similar to “2-(2-Aminoethyl)-1,3-di-Boc-guanidine” often interact with proteins or enzymes in the body. These could include receptors on the surface of cells or enzymes involved in critical biochemical pathways .
Mode of Action
The compound might bind to its target, altering the target’s normal function. This could inhibit or enhance the target’s activity, leading to changes in cellular function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound’s interaction could alter the production of certain metabolites .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
属性
IUPAC Name |
tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O4/c1-12(2,3)20-10(18)16-9(15-8-7-14)17-11(19)21-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQKBELHRNEGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451044 | |
| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |
CAS RN |
203258-44-0 | |
| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)





![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)

